molecular formula C4H5ClN4 B3016006 5-Chloropyrimidine-4,6-diamine CAS No. 1699238-34-0

5-Chloropyrimidine-4,6-diamine

Cat. No. B3016006
CAS RN: 1699238-34-0
M. Wt: 144.56
InChI Key: CVBCOSJATJIKNK-UHFFFAOYSA-N
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Description

5-Chloropyrimidine-4,6-diamine is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives has been reported for their possible inhibitory effects against immune-induced nitric oxide generation . An optimized synthetic procedure for the preparation of 5-substituted 2-amino-4,6-dichloropyrimidines starting from the monosubstituted malonic acid diesters has been developed .


Molecular Structure Analysis

The molecular structure of 5-Chloropyrimidine-4,6-diamine is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

The mechanism of action revealed that compound (57g) was able to control cellular action in inflammation to various levels by suppressing both granulocyte superoxide generation and myeloperoxidase (MPO) discharge .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

Scientific Research Applications

Synthesis and Chemical Applications

5-Chloropyrimidine-4,6-diamine serves as a crucial intermediate in chemical synthesis. For instance, it's used in the preparation of pyrimidinylacrylonitrile derivatives that undergo intramolecular cyclization, leading to the formation of novel 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines (Zinchenko et al., 2017). Additionally, the amination of 4,6-dichloropyrimidine with diamines in the presence of cesium carbonate results in derivatives like N,N',N"-tris and N,N',N",N‴-tetrakis(6-chloropyrimidin-4-yl) (Kobelev et al., 2010).

In Medicinal Chemistry

5-Chloropyrimidine-4,6-diamine derivatives have been explored for their potential applications in medicinal chemistry. For example, the synthesis of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides from 2-amino-4,6-dichloropyrimidine shows potential in the development of antiretroviral agents (Vince & Hua, 1990). Moreover, the development of polysubstituted pyrimidines as inhibitors of immune-activated nitric oxide production indicates a potential therapeutic application for inflammatory conditions (Jansa et al., 2015).

Organic Synthesis and Polymer Development

5-Chloropyrimidine-4,6-diamine is instrumental in organic synthesis and polymer development. The synthesis of novel poly(amide–imide)s from diamines like 2,6-bis(5-amino-1-naphthoxy) pyridine highlights its role in creating materials with high thermal stability and specific physical properties (Mehdipour‐Ataei & Amirshaghaghi, 2004). The creation of highly transparent polyimides derived from pyrimidine and pyridine moieties showcases its utility in producing materials with desirable optical properties (Wang et al., 2015).

Safety and Hazards

The safety and hazards of 5-Chloropyrimidine-4,6-diamine are based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Future Directions

Nitrogen-containing heterocycles are the key-frame work of many essential natural and synthetic products of our everyday lives . A wide range of N-heterocycles is present in nature in living cells, alkaloids, hormones, and amino acids, and therefore constitutes a large fraction of medicinal and industrial chemistry .

properties

IUPAC Name

5-chloropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-2-3(6)8-1-9-4(2)7/h1H,(H4,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBCOSJATJIKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyrimidine-4,6-diamine

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